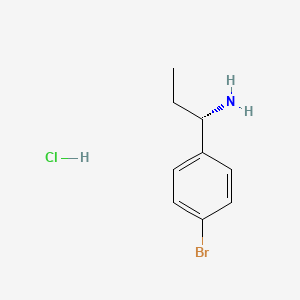

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride

Vue d'ensemble

Description

-(S)-1-(4-bromophenyl)propan-1-amine hydrochloride, otherwise known as S-bromophenylpropan-1-amine hydrochloride, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline powder with a molecular weight of 297.7 g/mol and a melting point of 208-210°C. S-bromophenylpropan-1-amine hydrochloride is a chiral compound, meaning that it has two non-superimposable mirror-image forms, and is synthesized through a reaction of 1-(4-bromophenyl)propan-1-amine and hydrochloric acid. This compound has been used in a variety of scientific research applications, such as in drug discovery and development, as a biochemical and physiological reagent, and as a fluorescent marker.

Applications De Recherche Scientifique

Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles

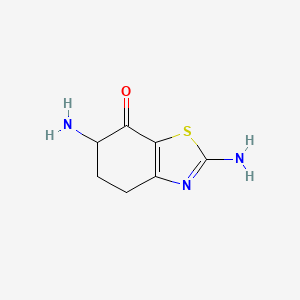

A study by Lygin and Meijere (2009) demonstrated the use of o-bromophenyl isocyanide (1-Br) reacting with primary amines under CuI catalysis to afford 1-substituted benzimidazoles and thieno[2,3-d]imidazoles. This process showcases the compound's role in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009).

Photoinitiator Synthesis

Zeng Zhi-ming (2003) explored the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride from acetanilide through a series of reactions including Friedel-Crafts acylation, α-bromination, and amination. This compound acts as a new water-soluble photoinitiator, highlighting its application in polymer sciences and materials engineering (Zeng Zhi-ming, 2003).

Chemoenzymatic Strategy Development

A chemoenzymatic strategy towards the synthesis of Levofloxacin precursors was developed by Mourelle-Insua et al. (2016), employing enzymatic strategies for the synthesis of enantioenriched amines. This approach emphasizes the compound's role in developing antimicrobial agents, underscoring its significance in medicinal chemistry (Mourelle-Insua et al., 2016).

Novel Safety-Catch Amine Protection

The development of the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection by Surprenant and Lubell (2006) demonstrates the compound's utility in protecting amines during synthetic procedures. This technique is valuable for complex organic syntheses and pharmaceutical manufacturing (Surprenant & Lubell, 2006).

Detection of Nitroaromatic Explosives

Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers (COPs) using tris(4-bromophenyl)amine, which showed fast responses and high sensitivity to nitroaromatic explosives. This application is crucial for security and environmental monitoring, indicating the compound's potential in sensing technologies (Xiang & Cao, 2012).

Propriétés

IUPAC Name |

(1S)-1-(4-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQPQZHRFCWEX-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone](/img/structure/B3101346.png)

![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)

![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)

![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)

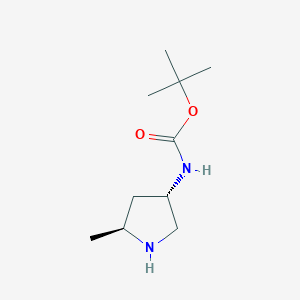

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)